Farnesyl diphosphate
Overview
Description
Farnesyl diphosphate is a key intermediate in the biosynthesis of terpenes and terpenoids, such as sterols and carotenoids. It is synthesized by the enzyme this compound synthase, which catalyzes the sequential head-to-tail condensation of isopentenyl diphosphate with dimethylallyl diphosphate and geranyl diphosphate . This compound plays a crucial role in the isoprenoid biosynthetic pathway, which is vital for normal cellular functions in various organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl diphosphate is synthesized through a two-step reaction catalyzed by this compound synthase. The first step involves the condensation of isopentenyl diphosphate with dimethylallyl diphosphate to form geranyl diphosphate. In the second step, geranyl diphosphate undergoes another condensation with isopentenyl diphosphate to produce this compound . The reaction requires divalent metal cations, usually magnesium or manganese, which coordinate to the diphosphate moiety of the allylic substrates and interact with highly conserved aspartate residues in the substrate-binding pocket .
Industrial Production Methods
Industrial production of this compound often involves recombinant expression systems. For instance, Escherichia coli can be genetically engineered to express this compound synthase, allowing for the production of this compound in large quantities . Fusion expression systems and solubilization techniques are employed to enhance the yield and solubility of the recombinant protein .
Chemical Reactions Analysis
Types of Reactions
Farnesyl diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form farnesol and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms such as farnesyl alcohol.
Substitution: This compound can participate in substitution reactions, where the diphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide and tert-butyl hydroperoxide for oxidation reactions . Reducing agents such as sodium borohydride can be used for reduction reactions . Substitution reactions often require specific catalysts and reaction conditions depending on the desired product .
Major Products Formed
Major products formed from these reactions include farnesol, farnesyl alcohol, and various substituted derivatives of this compound .
Scientific Research Applications
Farnesyl diphosphate has a wide range of scientific research applications:
Mechanism of Action
Farnesyl diphosphate exerts its effects through its role as a substrate for various enzymes in the isoprenoid biosynthetic pathway. It is involved in the synthesis of squalene, which is a precursor for sterols and other important biomolecules . This compound also participates in protein prenylation, a post-translational modification that is essential for the proper functioning of certain proteins . The molecular targets and pathways involved include farnesyltransferase, geranylgeranyltransferase, and other enzymes in the mevalonate pathway .
Comparison with Similar Compounds
Farnesyl diphosphate is similar to other prenyl diphosphates such as geranyl diphosphate and geranylgeranyl diphosphate. it is unique in its role as a key intermediate in the synthesis of both sesquiterpenes and triterpenes . Similar compounds include:
Geranyl diphosphate: A precursor for monoterpenes.
Geranylgeranyl diphosphate: A precursor for diterpenes and tetraterpenes.
This compound’s unique position in the isoprenoid biosynthetic pathway allows it to participate in the synthesis of a diverse array of bioactive compounds, making it a crucial molecule in various biological processes .
Properties
IUPAC Name |
phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFJDQUYCIWHTN-YFVJMOTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020624 | |
Record name | (2E,6E)-Farnesyl diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Farnesyl pyrophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
372-97-4, 13058-04-3 | |
Record name | Farnesyl diphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sq 32709 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesyl pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesyl diphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07780 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2E,6E)-Farnesyl diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARNESYL PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Farnesyl pyrophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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